2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one
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Overview
Description
2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinoline family, which is characterized by a fused ring system that includes both naphthalene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinoline core, followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxyethyl)(methyl)amino]acetic acid
- N,N-双(2-羟乙基)乙二胺
Uniqueness
Compared to similar compounds, 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one stands out due to its fused ring system, which provides additional stability and reactivity. The presence of both naphthalene and quinoline moieties allows for a broader range of chemical interactions and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
15-[2-hydroxyethyl(methyl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C19H16N2O2/c1-21(9-10-22)17-11-15-12-5-2-3-6-13(12)19(23)14-7-4-8-16(20-17)18(14)15/h2-8,11,22H,9-10H2,1H3 |
InChI Key |
ZMFUMOHENIVSED-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC2=CC=CC3=C2C(=C1)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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